Methenamine N-Oxide

Catalog No.
S13946535
CAS No.
M.F
C6H12N4O
M. Wt
156.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methenamine N-Oxide

Product Name

Methenamine N-Oxide

IUPAC Name

1-oxido-3,5,7-triaza-1-azoniatricyclo[3.3.1.13,7]decane

Molecular Formula

C6H12N4O

Molecular Weight

156.19 g/mol

InChI

InChI=1S/C6H12N4O/c11-10-4-7-1-8(5-10)3-9(2-7)6-10/h1-6H2

InChI Key

FMVVLOYXHPUNFC-UHFFFAOYSA-N

Canonical SMILES

C1N2CN3CN1C[N+](C2)(C3)[O-]

Methenamine N-Oxide is an organic compound with the chemical formula C6H12N4OC_6H_{12}N_4O and a CAS number of 62190-92-5. It is a derivative of methenamine, which is also known as hexamethylenetetramine. Methenamine N-Oxide features an additional oxygen atom, making it part of a broader class of amine oxides. This compound is characterized by its white crystalline solid form and high solubility in water, which influences its biological and chemical behavior.

, particularly under acidic conditions. In an acidic environment, it can hydrolyze to release formaldehyde, a potent antimicrobial agent. The reaction can be summarized as follows:

Methenamine N OxideAcidFormaldehyde+Other Products\text{Methenamine N Oxide}\xrightarrow{\text{Acid}}\text{Formaldehyde}+\text{Other Products}

This transformation is crucial for its application as an antiseptic in urine, where the acidic pH facilitates the conversion to formaldehyde, enhancing its antibacterial properties .

Methenamine N-Oxide can be synthesized through several methods, including:

  • Oxidation of Methenamine: This method involves the oxidation of methenamine using oxidizing agents such as hydrogen peroxide.
  • Direct Reaction with Oxidants: Reacting methenamine with agents like peracetic acid or other strong oxidizers can yield Methenamine N-Oxide.
  • Hydrolysis: Under specific conditions, hydrolysis of methenamine can lead to the formation of Methenamine N-Oxide along with other products .

Methenamine N-Oxide has various applications across different fields:

  • Medical Use: It is primarily used as an antibacterial agent in the treatment of urinary tract infections.
  • Analytical Chemistry: Employed as a reference standard in pharmaceutical testing for quality control.
  • Histological Staining: Used in staining techniques to visualize fungal organisms and other structures in tissue samples .

Studies involving Methenamine N-Oxide have shown that it interacts with various drugs and substances:

  • Drug Absorption: Methenamine may reduce the absorption of certain antibiotics like acetyl sulfisoxazole, potentially decreasing their efficacy .
  • Urinary pH Influence: The effectiveness of Methenamine N-Oxide is significantly influenced by urinary pH levels; maintaining an acidic environment is crucial for its antibacterial action.

Methenamine N-Oxide shares structural and functional similarities with several compounds, particularly those within the class of amine oxides and related derivatives. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaKey Characteristics
MethenamineC6H12N4C_6H_{12}N_4Precursor to Methenamine N-Oxide; used as an antiseptic
Trimethylamine N-Oxide(CH3)3NO(CH_3)_3NOFound in marine organisms; stabilizes proteins under pressure
HexamethylenetetramineC6H12N4C_6H_{12}N_4Used similarly to Methenamine; has diverse industrial applications
FormaldehydeCH2OCH_2ODecomposition product; highly reactive and bactericidal

Uniqueness

Methenamine N-Oxide's uniqueness lies in its ability to convert to formaldehyde under acidic conditions, providing targeted antibacterial activity specifically within urinary applications. Unlike Trimethylamine N-Oxide, which primarily functions as an osmolyte in marine biology, Methenamine N-Oxide serves a medicinal purpose directly tied to its chemical behavior in biological systems.

The synthesis of N-oxides has evolved significantly since the early 20th century, driven by advancements in oxidizing agents and reaction optimization. The foundational approach involved direct oxidation of tertiary amines using organic peracids, a method first demonstrated by Meisenheimer in 1926 for pyridine N-oxide synthesis. For methenamine, a saturated bicyclic tertiary amine, early methodologies relied on stoichiometric oxidants like peracetic acid or meta-chloroperbenzoic acid (m-CPBA) in chloroform or dichloromethane. These reactions typically proceeded at room temperature over 12–24 hours, yielding N-oxides in high purity (86–90%) after neutralization with potassium carbonate.

By the mid-20th century, catalytic methods emerged, leveraging transition metals or enzymatic systems to improve selectivity. However, methenamine’s rigid adamantane-like structure posed challenges due to steric hindrance, limiting the efficacy of metal-based catalysts. Recent innovations include photochemical oxidation using TiO₂-based catalysts under mild conditions, though these remain exploratory for N-oxides. The table below summarizes key historical milestones:

EraMethodologyKey Reagents/CatalystsYield (%)
1920–1950Peracid oxidationm-CPBA, peracetic acid80–90
1960–2000Metal-catalyzed oxidationPt/P25, Fe³⁺ complexes70–85
2000–presentPhotocatalytic oxidationTiO₂, Pt/P2560–75

The persistence of peracid-based methods underscores their reliability for sterically hindered amines like methenamine, despite the advent of greener alternatives.

3.1.1. Structural Features and Coordination Chemistry

Methenamine N-oxide, chemically designated as 1,3,5,7-tetraazaadamantane 1-oxide, possesses a distinctive tetrahedral cage-like structure that renders it particularly suitable for ligand design in transition metal complexes [1] [2]. The compound features four nitrogen atoms positioned at the vertices of the adamantane-like framework, with one nitrogen bearing an N-oxide functionality [3]. This unique structural arrangement provides multiple potential coordination sites while maintaining the rigid geometric constraints imposed by the cage architecture.

The N-oxide functionality in methenamine N-oxide serves as the primary coordination site, functioning as a strong Lewis base through its oxygen atom [1] [4]. X-ray crystallographic studies have revealed that the N-oxide oxygen coordinates to metal centers with characteristic bond lengths, typically ranging from 1.90 to 2.10 angstrom for transition metal complexes [4]. The coordination geometry around the N-oxide oxygen typically exhibits a bent arrangement, with metal-oxygen-nitrogen angles of approximately 130 degrees, reflecting the lone pair donation from oxygen to the metal center [2].

3.1.2. Transition Metal Coordination Patterns

Extensive research has demonstrated that methenamine N-oxide can coordinate to a wide variety of transition metals, including manganese, iron, cobalt, nickel, copper, and zinc [5] [6]. The coordination behavior varies significantly depending on the metal center and reaction conditions. In many cases, methenamine N-oxide acts as a monodentate ligand, coordinating exclusively through the N-oxide oxygen atom [2] [5].

For first-row transition metals, particularly those in octahedral coordination environments, methenamine N-oxide typically occupies a single coordination site in complexes of the type [M(ONC₆H₁₂N₃)₆]²⁺, where M represents divalent metal ions such as manganese(II), iron(II), cobalt(II), or nickel(II) [2]. These homoleptic complexes demonstrate the ability of methenamine N-oxide to stabilize metal centers through consistent O-donor coordination.

3.1.3. Electronic Effects and Metal-Ligand Bonding

The electronic properties of methenamine N-oxide significantly influence its coordination behavior with transition metals. The N-oxide functionality exhibits pronounced electron-withdrawing characteristics, which modulate the electron density at the coordinating oxygen atom [7]. This electron-withdrawing effect enhances the Lewis basicity of the oxygen while simultaneously making the ligand more susceptible to coordination by electron-deficient metal centers.

Computational studies have revealed that the N-oxide bond order in methenamine N-oxide is approximately 1.3, indicating significant multiple bond character arising from π-backdonation from the oxygen lone pairs to the nitrogen [8]. This electronic structure contributes to the stability of metal complexes and influences the redox properties of the coordinated metal centers.

3.1.4. Specialized Coordination Environments

Recent investigations have explored the use of methenamine N-oxide in specialized coordination environments, particularly in the context of lanthanide separations and asymmetric catalysis [1] [9]. In lanthanide chemistry, N-oxide ligands have shown exceptional selectivity for certain lanthanide ions, with computational studies indicating that the coordination of methenamine N-oxide to lanthanide centers results in significant changes in the electronic structure and bonding patterns [1] [9].

The design of chiral variants of methenamine N-oxide has opened new avenues for asymmetric catalysis applications [10]. Chiral N,N'-dioxide ligands derived from adamantane frameworks have demonstrated remarkable efficacy in enantioselective transformations, with the rigid cage structure providing an ideal platform for controlling stereoselectivity [11] [10].

3.1.5. Synthetic Applications and Catalyst Design

The incorporation of methenamine N-oxide into catalyst design has yielded significant advances in various synthetic transformations. The compound has been employed as a supporting ligand in homogeneous catalysis, where its unique structural features contribute to enhanced catalyst stability and selectivity [12]. In ruthenium-catalyzed amine oxidation reactions, methenamine N-oxide serves as both a ligand and a source of hydride equivalents, demonstrating its versatility in organometallic chemistry [12].

The use of methenamine N-oxide in bimetallic catalyst systems has shown particular promise, with gold-palladium complexes supported by N-oxide ligands exhibiting enhanced activity in oxidative transformations [13]. These systems benefit from the ability of methenamine N-oxide to modulate the electronic properties of both metal centers while providing structural stability through its rigid framework.

Redox-Active Behavior in Organic Transformations

3.2.1. Fundamental Redox Properties

Methenamine N-oxide exhibits distinctive redox-active behavior that makes it particularly valuable in organic transformations [14] [8]. The compound can undergo facile single-electron oxidation to generate highly reactive N-oxy radical species, which serve as powerful intermediates in various catalytic processes [15] [16]. The redox potential of methenamine N-oxide is significantly influenced by its structural features, with the adamantane-like cage providing electronic stabilization for both the neutral and oxidized forms.

The formation of N-oxy radicals from methenamine N-oxide typically occurs through photoredox catalysis or electrochemical oxidation [17] [15]. Under photoredox conditions, visible light irradiation in the presence of appropriate photocatalysts can generate the N-oxy radical through single-electron transfer processes [15] [16]. These radical species exhibit exceptional reactivity toward C-H bonds, making them valuable for hydrogen atom transfer (HAT) reactions.

3.2.2. Hydrogen Atom Transfer Catalysis

One of the most significant applications of methenamine N-oxide in redox catalysis involves its use as a hydrogen atom transfer catalyst [17] [15]. The N-oxy radical generated from methenamine N-oxide can abstract hydrogen atoms from various C-H bonds, particularly benzylic and allylic positions, leading to the formation of carbon-centered radicals [17]. This process is particularly effective for the oxidation of electron-deficient substrates that are challenging for other HAT catalysts.

Electrochemical studies have demonstrated that pyridine N-oxide derivatives, structurally related to methenamine N-oxide, can serve as highly effective HAT electrocatalysts for benzylic C-H bond oxidation [17]. The tunability of N-oxide catalysts allows for the optimization of reactivity toward specific substrate classes, with electron-withdrawing substituents generally enhancing the HAT activity.

The mechanism of hydrogen atom transfer involves the initial formation of the N-oxy radical through single-electron oxidation, followed by abstraction of a hydrogen atom from the substrate C-H bond [17] [15]. The resulting carbon-centered radical can then undergo various transformations, including oxidation to carbonyls, coupling reactions, or addition to multiple bonds.

3.2.3. Single Electron Transfer Processes

Methenamine N-oxide participates in various single electron transfer (SET) processes that are fundamental to its catalytic activity [14] [18]. The compound can serve as both an electron donor and acceptor, depending on the reaction conditions and the nature of the reaction partners. In the presence of strong oxidizing agents, methenamine N-oxide undergoes one-electron oxidation to form the corresponding N-oxy radical cation [15].

The radical cation species generated from methenamine N-oxide exhibits enhanced reactivity compared to the neutral compound, with increased electrophilic character that facilitates reactions with electron-rich substrates [19]. These radical intermediates can participate in various organic transformations, including radical addition reactions, oxidative coupling processes, and electron transfer chain reactions.

3.2.4. Lewis Acid Activation and Enhanced Reactivity

The coordination of methenamine N-oxide to Lewis acidic centers significantly enhances its redox-active behavior [4]. Lewis acids such as zinc chloride, boron trifluoride, or metal cations can coordinate to the N-oxide oxygen, resulting in increased electron-withdrawing character and enhanced oxidizing ability [4]. This activation strategy has been employed to improve the selectivity and efficiency of N-oxide-mediated transformations.

Computational studies have shown that Lewis acid coordination leads to substantial changes in the electronic structure of methenamine N-oxide, including lowering of the LUMO energy and increased positive electrostatic potential [4]. These electronic modifications result in stronger interactions with electron-rich substrates and enhanced reactivity in electron transfer processes.

3.2.5. Applications in Cascade Radical Reactions

The redox-active nature of methenamine N-oxide makes it particularly suitable for cascade radical reactions, where multiple bond-forming or bond-breaking events occur in sequence [20] [16]. In these transformations, the initial generation of the N-oxy radical triggers a series of radical processes that lead to complex molecular architectures from simple starting materials.

Recent developments in photoredox catalysis have expanded the scope of methenamine N-oxide-mediated cascade reactions [16]. For example, the compound has been employed in carbohydroxylation and aminohydroxylation reactions of α-olefins, where the N-oxy radical initiates a cascade sequence involving radical addition, polar substitution, and functional group installation [16].

3.2.6. Electrochemical Applications and Energy Storage

The reversible redox behavior of methenamine N-oxide has attracted attention for applications in electrochemical energy storage and conversion [21] [22]. The compound can undergo reversible oxidation and reduction processes at electrode surfaces, making it potentially useful as an active material in redox flow batteries or as an electrocatalyst for various electrochemical transformations.

Studies have demonstrated that N-oxide compounds can be designed with specific redox potentials and stability characteristics for energy storage applications [21] [22]. The structural modifications possible within the adamantane framework allow for fine-tuning of the electrochemical properties to match specific application requirements.

3.2.7. Mechanistic Insights and Future Directions

Detailed mechanistic studies of methenamine N-oxide-mediated transformations have revealed important insights into the factors controlling reactivity and selectivity [17] [15] [16]. The combination of experimental and computational approaches has elucidated the key steps in radical generation, substrate activation, and product formation, providing a foundation for the rational design of improved catalytic systems.

XLogP3

-0.3

Hydrogen Bond Acceptor Count

4

Exact Mass

156.10111102 g/mol

Monoisotopic Mass

156.10111102 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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